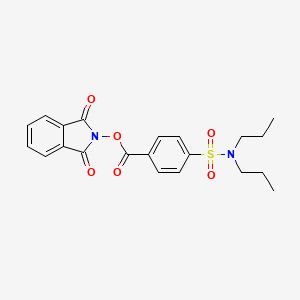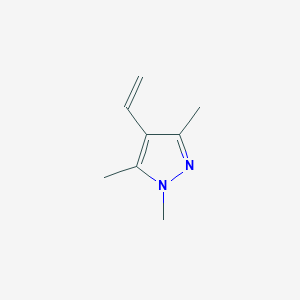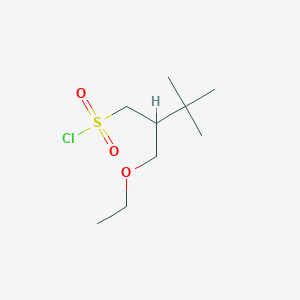
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C9H19ClO2S. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a versatile reagent in organic synthesis. It is used in various chemical reactions, particularly in the protection of functional groups and as an intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride typically involves the reaction of 2-(Ethoxymethyl)-3,3-dimethylbutanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{C}9\text{H}{20}\text{O} + \text{ClSO}_3\text{H} \rightarrow \text{C}9\text{H}{19}\text{ClO}_2\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The process also includes purification steps such as distillation and recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane, acetonitrile, or tetrahydrofuran.
Catalysts: In some cases, catalysts such as tertiary amines or Lewis acids are used to enhance the reaction rate and selectivity.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the protection of functional groups during multi-step organic synthesis.
Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (typically chloride ion), resulting in the formation of the desired product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)ethoxymethyl chloride: Another protective group reagent used in organic synthesis.
Methanesulfonyl chloride: A simpler sulfonyl chloride used for similar purposes.
Tosyl chloride: Commonly used for the protection of hydroxyl groups.
Uniqueness
2-(Ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride is unique due to its specific structure, which provides steric hindrance and influences the reactivity and selectivity of the compound in various chemical reactions. This makes it particularly useful in complex organic synthesis where selective protection and deprotection of functional groups are required.
Eigenschaften
Molekularformel |
C9H19ClO3S |
|---|---|
Molekulargewicht |
242.76 g/mol |
IUPAC-Name |
2-(ethoxymethyl)-3,3-dimethylbutane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-5-13-6-8(9(2,3)4)7-14(10,11)12/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
IZGBMIAOWWXRMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(CS(=O)(=O)Cl)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


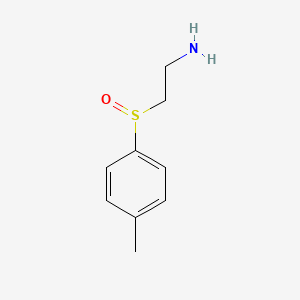
![(2r)-2-Amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13566917.png)

![2-((5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13566931.png)

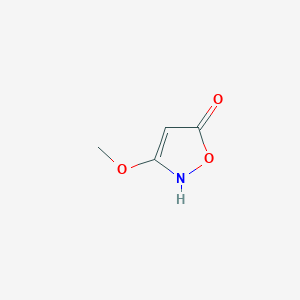
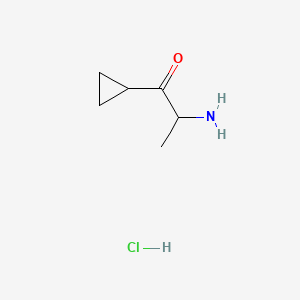
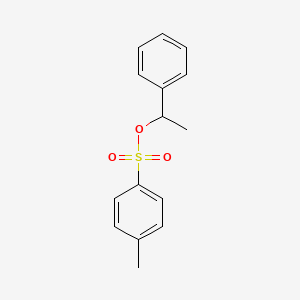

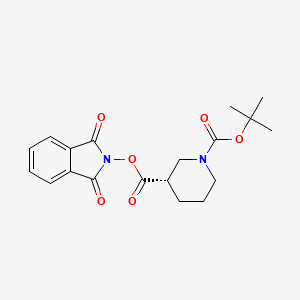
![Methyl2-[(benzylcarbamoyl)amino]-2-methylpropanoate](/img/structure/B13566983.png)
